Etravirine N-oxide
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Overview
Description
Etravirine N-oxide is a derivative of etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections . This compound retains the core structure of etravirine but includes an additional oxygen atom, which may alter its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of etravirine N-oxide typically involves the oxidation of etravirine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as continuous flow reactors and microwave-assisted synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Etravirine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher-order oxides.
Reduction: Reduction reactions can revert this compound back to etravirine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Higher-order oxides of etravirine.
Reduction: Etravirine.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Etravirine N-oxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential antiviral activity against HIV-1.
Medicine: Explored as a potential therapeutic agent with modified pharmacokinetic properties.
Industry: Utilized in the development of new NNRTIs with improved efficacy and resistance profiles.
Mechanism of Action
Etravirine N-oxide exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. It binds directly to the enzyme, blocking its DNA-dependent and RNA-dependent polymerase activity . This prevents the replication of the virus and reduces the viral load in infected individuals. The additional oxygen atom in this compound may enhance its binding affinity and inhibitory potency.
Comparison with Similar Compounds
Similar Compounds
Etravirine: The parent compound, a second-generation NNRTI.
Efavirenz: A first-generation NNRTI with a different resistance profile.
Nevirapine: Another first-generation NNRTI used in combination therapy.
Uniqueness
Etravirine N-oxide is unique due to its modified structure, which may confer enhanced antiviral activity and resistance to mutations. Unlike first-generation NNRTIs, it retains activity against HIV-1 strains resistant to other NNRTIs .
Properties
CAS No. |
907180-19-2 |
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Molecular Formula |
C20H15BrN6O2 |
Molecular Weight |
451.3 g/mol |
IUPAC Name |
4-[6-amino-5-bromo-2-(4-cyanophenyl)imino-1-hydroxypyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C20H15BrN6O2/c1-11-7-14(10-23)8-12(2)17(11)29-19-16(21)18(24)27(28)20(26-19)25-15-5-3-13(9-22)4-6-15/h3-8,28H,24H2,1-2H3 |
InChI Key |
NDULSWJXEASVJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=CC=C(C=C3)C#N)N(C(=C2Br)N)O)C)C#N |
Origin of Product |
United States |
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